molecular formula C14H16F2N4O B2716419 2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide CAS No. 2034228-84-5

2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide

Cat. No.: B2716419
CAS No.: 2034228-84-5
M. Wt: 294.306
InChI Key: VTSCCQPWKMYLPF-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with difluoro groups and a triazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups on the triazole ring and amide group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-difluoro-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)benzamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other triazole-containing compounds. This uniqueness can be leveraged to develop new pharmaceuticals and materials with tailored properties .

Properties

IUPAC Name

2,6-difluoro-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N4O/c1-9(2)12(6-20-8-17-7-18-20)19-14(21)13-10(15)4-3-5-11(13)16/h3-5,7-9,12H,6H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSCCQPWKMYLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1C=NC=N1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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